9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester
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Overview
Description
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester is a complex organic compound known for its unique molecular structure and diverse applications in scientific research. This compound is a derivative of gibberellin, a class of plant hormones that regulate growth and influence various developmental processes. The molecular weight of this compound is approximately 446.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves multiple steps, starting from the basic gibberellin structure. The process typically includes the introduction of keto and diacetyloxy groups through specific chemical reactions. These reactions often require controlled conditions such as specific temperatures, pH levels, and the presence of catalysts to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This requires precise control over reaction conditions to maintain product consistency and yield. The use of high-quality reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds
Scientific Research Applications
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference material and in the synthesis of other complex molecules.
Biology: Studied for its role in plant growth regulation and developmental processes.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of agricultural products and growth regulators.
Mechanism of Action
The mechanism of action of 9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves its interaction with specific molecular targets and pathways. In plants, it binds to gibberellin receptors, triggering a cascade of events that promote growth and development. This includes the activation of genes involved in cell elongation, division, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Gibberellin A1 Methyl Ester: A closely related compound with similar growth-regulating properties.
Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester: Another derivative with slight structural differences.
Uniqueness
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications, offering advantages over other similar compounds in terms of stability, reactivity, and efficacy .
Properties
Molecular Formula |
C24H28O9 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-7,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C24H28O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h14-17H,1,6-10H2,2-5H3/t14-,15+,16-,17-,21?,22+,23-,24-/m1/s1 |
InChI Key |
YNZJRNSUDDIHMD-IOWYJMAUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@@]4([C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)C(=O)C5=C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCC23C4CCC5(CC4(C(C2C1(C(=O)O3)C)C(=O)OC)C(=O)C5=C)OC(=O)C |
Origin of Product |
United States |
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